molecular formula C6H11NO4 B8368478 3-Hydroxy-3-methylglutaric acid monoamide

3-Hydroxy-3-methylglutaric acid monoamide

Cat. No. B8368478
M. Wt: 161.16 g/mol
InChI Key: JHURZAQMKNAWPQ-UHFFFAOYSA-N
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Patent
US04208204

Procedure details

1.79 g. (0.01 moles) of 3-hydroxy-3-methylglutaric acid monoamide, ammonium salt is dissolved in 50 ml of water and the solution is passed through a 100 ml column of Dowex 50 (H30 ) resin. The eluate is evaporated to dryness and the resulting residue dissolved in 100 ml of methanol containing 5 g. of hydrogen chloride. After 24 hours at room temperature the reaction mixture is evaporated to dryness under vacuum. The resulting residue is dissolved in 50 ml of water and the solution passed through a 50 ml column of Dowex 2 in the formate form. The column is eluted with 200 ml of water which is collected and evaporated under vacuum to afford 3-hydroxy-3-methylglutaric acid monoamide, methyl ester.
Name
3-hydroxy-3-methylglutaric acid monoamide, ammonium salt
Quantity
0.01 mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH4+].[OH:2][C:3]([CH3:12])([CH2:8][C:9]([O-:11])=[O:10])[CH2:4][C:5]([NH2:7])=[O:6]>O>[OH:2][C:3]([CH3:12])([CH2:8][C:9]([OH:11])=[O:10])[CH2:4][C:5]([NH2:7])=[O:6] |f:0.1|

Inputs

Step One
Name
3-hydroxy-3-methylglutaric acid monoamide, ammonium salt
Quantity
0.01 mol
Type
reactant
Smiles
[NH4+].OC(CC(=O)N)(CC(=O)[O-])C
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The eluate is evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue dissolved in 100 ml of methanol containing 5 g
CUSTOM
Type
CUSTOM
Details
After 24 hours at room temperature the reaction mixture is evaporated to dryness under vacuum
Duration
24 h
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue is dissolved in 50 ml of water
WASH
Type
WASH
Details
The column is eluted with 200 ml of water which
CUSTOM
Type
CUSTOM
Details
is collected
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum

Outcomes

Product
Name
Type
product
Smiles
OC(CC(=O)N)(CC(=O)O)C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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